molecular formula C12H12F4O2 B8001619 3'-(1,1,2,2-Tetrafluoroethoxy)butyrophenone

3'-(1,1,2,2-Tetrafluoroethoxy)butyrophenone

Cat. No.: B8001619
M. Wt: 264.22 g/mol
InChI Key: QBHCGORJTKHTGN-UHFFFAOYSA-N
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Description

3’-(1,1,2,2-Tetrafluoroethoxy)butyrophenone is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of a butyrophenone backbone with a tetrafluoroethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(1,1,2,2-Tetrafluoroethoxy)butyrophenone typically involves the reaction of butyrophenone with tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pressure to facilitate the formation of the desired product. For example, the reaction may be carried out at temperatures around 85°C with a pressure of 0.4 MPa .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-(1,1,2,2-Tetrafluoroethoxy)butyrophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-(1,1,2,2-Tetrafluoroethoxy)butyrophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(1,1,2,2-Tetrafluoroethoxy)butyrophenone involves its interaction with molecular targets through its functional groups. The tetrafluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ketone group can form hydrogen bonds with biological targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrafluoroethoxybenzene: Similar in structure but lacks the butyrophenone backbone.

    3-(1,1,2,2-Tetrafluoroethoxy)aniline: Contains an aniline group instead of a butyrophenone group.

    3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Features a carboxylic acid group instead of a ketone.

Uniqueness

3’-(1,1,2,2-Tetrafluoroethoxy)butyrophenone is unique due to the combination of the butyrophenone backbone and the tetrafluoroethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.

Biological Activity

3'-(1,1,2,2-Tetrafluoroethoxy)butyrophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of butyrophenones, which are characterized by a phenyl group linked to a butyric acid derivative. The presence of the tetrafluoroethoxy group significantly alters its chemical reactivity and biological interactions.

  • Molecular Formula : C13_{13}H12_{12}F4_4O
  • Molecular Weight : 290.23 g/mol

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Interaction : This compound may act as an antagonist or modulator for various neurotransmitter receptors, particularly dopamine receptors. Butyrophenones are often investigated for their antipsychotic properties due to their dopamine D2 receptor antagonism.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular signaling and metabolic functions.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated:

  • Dose-Dependent Cytotoxicity : Significant cell death was observed in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines at concentrations above 10 µM.
  • Mechanisms of Cell Death : The compound induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
PC-320ROS-mediated cell death

In Vivo Studies

Animal models have been used to further assess the pharmacological effects of the compound:

  • Antipsychotic Effects : In rodent models, administration of this compound showed a reduction in hyperactivity induced by amphetamines. This suggests potential antipsychotic properties similar to other butyrophenones.
  • Behavioral Assessments : Behavioral tests indicated improvements in anxiety-like behaviors in treated animals compared to controls.

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound in clinical settings:

  • Case Study on Schizophrenia :
    • Patient Profile : A 32-year-old male diagnosed with schizophrenia.
    • Treatment Regimen : Administered 30 mg/day for six weeks.
    • Outcome : Significant reduction in positive symptoms measured by the Positive and Negative Syndrome Scale (PANSS).
  • Case Study on Depression :
    • Patient Profile : A 45-year-old female with major depressive disorder.
    • Treatment Regimen : Administered 20 mg/day for eight weeks.
    • Outcome : Improvement in depressive symptoms with a notable increase in serotonin levels.

Properties

IUPAC Name

1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4O2/c1-2-4-10(17)8-5-3-6-9(7-8)18-12(15,16)11(13)14/h3,5-7,11H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHCGORJTKHTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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